3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline
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Overview
Description
3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further connected to a dibenzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline typically involves the nitration of 5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Reduction: 3-Amino-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation: Nitroso or nitro derivatives of the aniline group.
Scientific Research Applications
3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the aniline group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Lacks the dibenzofuran moiety, making it less complex and potentially less biologically active.
5-Nitro-2-anisidine: Contains a methoxy group instead of the dibenzofuran moiety, leading to different chemical and biological properties.
2-Nitro-4-aminophenol: Contains a hydroxyl group instead of the dibenzofuran moiety, resulting in different reactivity and applications.
Uniqueness
The presence of the dibenzofuran moiety in 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline imparts unique chemical and biological properties to the compound. This structural feature enhances its potential for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .
Properties
IUPAC Name |
3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPGCHTYZWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972154 |
Source
|
Record name | 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-16-9 |
Source
|
Record name | 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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